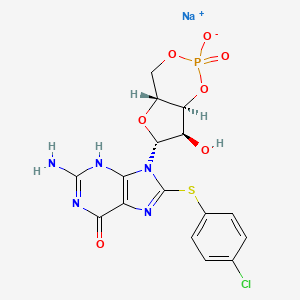

8-(4-chlorophenylthio)-cGMP.Na

Description

Characterization as a Membrane-Permeable cGMP Analog

A significant limitation of using cGMP directly in cellular studies is its inability to efficiently cross the cell membrane due to its charged phosphate (B84403) group. 8-pCPT-cGMP overcomes this hurdle due to the lipophilic nature of the 4-chlorophenylthio substitution. fishersci.comnih.gov This enhanced lipophilicity allows the analog to readily permeate cell membranes, enabling researchers to directly activate intracellular cGMP signaling pathways in intact cells and tissues. scientificlabs.comnih.govphysiology.orgbiolog.deresearchgate.netbiolog.debiolog.de This property is crucial for studying the physiological effects of elevated cGMP levels in a controlled manner. nih.govphysiology.org

Distinctive Potency and Stability Characteristics in Research

The utility of 8-pCPT-cGMP in research is further defined by its enhanced potency and stability compared to both endogenous cGMP and other synthetic analogs.

Intracellular levels of cGMP are tightly regulated by a family of enzymes known as phosphodiesterases (PDEs), which hydrolyze the cyclic phosphate bond to terminate the signal. bioone.org The modification at the C8 position renders 8-pCPT-cGMP highly resistant to hydrolysis by many PDE isoforms. nih.govscientificlabs.comahajournals.org This resistance ensures that once introduced into a cellular system, the concentration of 8-pCPT-cGMP remains stable for a longer duration, leading to a more sustained activation of cGMP-dependent pathways. nih.gov Studies have shown that 8-pCPT-cGMP is not hydrolyzed by purified cGMP-stimulated phosphodiesterase (cGS-PDE), cGMP-inhibited phosphodiesterase (cGI-PDE), and Ca2+-calmodulin-dependent phosphodiesterase (CaM-PDE). nih.gov

8-pCPT-cGMP is recognized as a more potent activator of cGMP-dependent protein kinase (PKG) than other analogs like 8-Bromo-cGMP. nih.govscientificlabs.com Its increased potency is attributed to both its greater membrane permeability and its higher resistance to enzymatic degradation. scientificlabs.com Research has demonstrated that 8-pCPT-cGMP is a very potent and selective activator of cGMP-PK in cell extracts and intact human platelets, surpassing 8-Br-cGMP and other analogs used in intact cell studies. nih.gov In studies on cyclic nucleotide-gated (CNG) channels, 8-pCPT-cGMP was found to be significantly more potent than both cGMP and 8-Br-cGMP. nih.gov Specifically, it was reported to be 80 times more potent than cGMP and 14 times more potent than 8-Br-cGMP as a CNG channel agonist. nih.gov Another study found it to be approximately 63 times more potent for rod and 138 times for cone CNG channels compared to cGMP. db-thueringen.demdpi.combiorxiv.org

Interactive Data Table: Comparative Potency of cGMP Analogs

| Compound | Target | Relative Potency vs. cGMP | Reference |

|---|---|---|---|

| 8-pCPT-cGMP | Rod CNG Channel | ~63-80x more potent | nih.govdb-thueringen.demdpi.combiorxiv.org |

| 8-pCPT-cGMP | Cone CNG Channel | ~138-234x more potent | db-thueringen.demdpi.combiorxiv.orgacs.org |

| 8-Br-cGMP | Rod CNG Channel | ~7x more potent | acs.org |

| 8-Br-cGMP | Cone CNG Channel | ~18x more potent | acs.org |

Foundational Role in Cyclic Nucleotide Signaling Research

The combination of membrane permeability, high potency, and resistance to hydrolysis has established 8-pCPT-cGMP as a cornerstone tool in the study of cyclic nucleotide signaling. nih.govbioone.orgnih.gov It is widely used to selectively activate cGMP-dependent protein kinase (PKG) and investigate its downstream effects on various cellular processes. scientificlabs.comsigmaaldrich.comnih.gov For instance, it has been instrumental in demonstrating the role of PKG in platelet activation, smooth muscle relaxation, and the regulation of ion channels. nih.govnih.govphysiology.orgsigmaaldrich.com Furthermore, its ability to act as a potent agonist of cyclic nucleotide-gated (CNG) channels has been crucial in dissecting the role of these channels in sensory transduction and other physiological functions. nih.govmdpi.comacs.org The development and application of 8-pCPT-cGMP have significantly advanced the understanding of the complex and multifaceted roles of cGMP in cellular regulation. maastrichtuniversity.nlresearchgate.net

Properties

IUPAC Name |

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O7PS.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(28-14)5-27-30(25,26)29-11;/h1-4,8,10-11,14,23H,5H2,(H,25,26)(H3,18,20,21,24);/q;+1/p-1/t8-,10-,11-,14-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEQGIQRCDWDRA-ZBMQJGODSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO7PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635551 |

Source

|

| Record name | Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51239-26-0 |

Source

|

| Record name | Sodium (4aR,6R,7R,7aS)-6-{2-amino-8-[(4-chlorophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action

Selective Activation of cGMP-Dependent Protein Kinases (PKG)

8-pCPT-cGMP is a potent and selective activator of cGMP-dependent protein kinase (PKG). nih.gov Its chemical structure, featuring a p-chlorophenylthio group at the 8-position, enhances its lipophilicity, allowing it to permeate cell membranes effectively. nih.govnih.gov Furthermore, it exhibits high resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that typically degrade cGMP. nih.govnih.gov This resistance ensures sustained intracellular concentrations and prolonged activation of its targets. nih.gov These properties make 8-pCPT-cGMP a superior tool for studying cGMP-mediated events in intact cells compared to other cGMP analogs like 8-Br-cGMP. nih.gov

Mammals express two main types of PKG, type I (PKGI) and type II (PKGII). wikipedia.org PKGI exists as two splice variants, PKGIα and PKGIβ. wikipedia.org Research indicates that 8-pCPT-cGMP is a selective activator of both PKG type Iα and type II. biolog.de However, some studies suggest a preferential activation of the PKGII isoform. For instance, one study reported that 8-pCPT-cGMP predominantly activates PKGII with an EC₅₀ value of 1.8 μM. nih.gov The distinct expression patterns of these isoforms in various tissues—such as the predominance of PKGI in smooth muscle and platelets and PKGII in the brain, intestinal mucosa, and chondrocytes—underscore the importance of understanding isoform-specific activation. wikipedia.orgoatext.com The ability to differentiate between PKG isoforms is crucial, as demonstrated in studies using isoform-specific inhibitors alongside activators to parse their respective contributions to cellular signaling. nih.gov

The activation of PKG by 8-pCPT-cGMP initiates a cascade of phosphorylation events that regulate numerous cellular functions. In human platelets, 8-pCPT-cGMP mimics the effects of cGMP-elevating agents like sodium nitroprusside, inducing the phosphorylation of the vasodilator-stimulated phosphoprotein (VASP) and preventing platelet aggregation. nih.gov This provides strong evidence that the inhibitory effects of nitrovasodilators on platelet function are mediated by PKG. nih.gov Furthermore, in the microvascular system, 8-pCPT-cGMP has been shown to inhibit arginine vasopressin (AVP)-induced Ca²⁺ oscillations in myocytes and pericytes, an effect central to the NO/cGMP/PKG signaling pathway that regulates vascular tone. nih.gov

The signaling cascades initiated by PKG activation intersect with other major signaling networks, including the Mitogen-Activated Protein Kinase (MAPK) pathways. In platelets, the cGMP-PKG pathway can lead to the sequential activation of p38 MAPK and then the Extracellular signal-Regulated Kinase (ERK) pathway, ultimately mediating the activation of integrin αIIbβ3. nih.gov Studies using 8-pCPT-cGMP have shown it is sufficient to trigger ERK phosphorylation in a manner that is dependent on prior p38 activation. nih.gov Conversely, in other cellular contexts, PKG activation can have an inhibitory effect on MAPK signaling. For example, 8-pCPT-cGMP has been observed to inhibit Epidermal Growth Factor (EGF)-induced MAP kinase activation in cells engineered to express PKG, acting at the level of the upstream kinase Raf-1. researchgate.net This highlights the context-dependent nature of the interplay between PKG and MAPK signaling pathways. While the direct link between 8-pCPT-cGMP-activated PKG and the Phosphoinositide 3-Kinase (PI3K) pathway is less direct, PI3K is known to be an important signaling component associated with receptors that can initiate PKG-dependent signaling. nih.gov

PKG-Mediated Intracellular Signaling Cascades

Direct Modulation of Ion Channel Activity

Beyond its effects on PKG, 8-pCPT-cGMP can directly interact with and modulate the activity of certain ion channels. This action is independent of protein phosphorylation and represents a direct allosteric regulation by the cyclic nucleotide analog.

8-pCPT-cGMP is a highly potent agonist of cyclic nucleotide-gated (CNG) channels, which are crucial for signal transduction in photoreceptors and olfactory neurons. nih.govmedchemexpress.comwikipedia.org These nonselective cation channels are directly opened by the binding of cyclic nucleotides. wikipedia.org Studies on the rat rod photoreceptor CNG channel alpha-subunit expressed in Xenopus oocytes revealed that 8-pCPT-cGMP was approximately 80 times more potent than cGMP itself, establishing it as one of the most potent known CNG channel agonists. nih.gov

Detailed electrophysiological studies have quantified the high efficacy and potency of 8-pCPT-cGMP on different isoforms of CNG channels. For retinal CNG channels, it demonstrates similar efficacy to cGMP but with significantly higher potency. nih.gov Specifically, it is about 63 times more potent for rod channels and 138 times more potent for cone channels than cGMP. nih.gov This differential potency is reflected in their apparent affinities, with a notable preference for cone channels.

| CNG Channel Type | Apparent Affinity (EC₅₀) for 8-pCPT-cGMP (µM) | Reference |

|---|---|---|

| Rod Photoreceptor | 0.63 | nih.gov |

| Cone Photoreceptor | 0.08 | nih.gov |

| General (unspecified) | 0.5 | medchemexpress.com |

This pronounced difference in affinity suggests that 8-pCPT-cGMP could be used to selectively activate cone CNG channels over rod channels at specific concentrations. nih.gov Investigations into the binding modes confirm that substitutions at the C8 position of the guanine (B1146940) ring, as seen in 8-pCPT-cGMP, result in ligands with full efficacy for both rod and cone CNG channels. acs.org

Regulation of Epithelial Sodium Channels (ENaC)

The compound 8-(4-chlorophenylthio)-cGMP (8-pCPT-cGMP) has been identified as a significant modulator of Epithelial Sodium Channels (ENaC), which are critical for salt and fluid homeostasis across epithelial tissues. ijbs.comresearchgate.net While initially known as a cell-permeable analog of cGMP and an activator of protein kinase G (PKG), research has revealed a more direct and distinct mechanism of action on ENaC. nih.govbiolog.de

A surprising discovery in the study of 8-pCPT-cGMP is its ability to activate ENaC through a pathway that is independent of the traditional cGMP/PKG signaling cascade. nih.gov Studies using Xenopus oocytes expressing αβγ-ENaC have shown that the compound's stimulatory effect persists even when the PKG pathway is inhibited or bypassed. nih.gov For instance, the activation of single-channel ENaC activity in cell-free outside-out patches by 8-pCPT-cGMP points to a PKG-independent mechanism, as this configuration lacks the necessary cytosolic signaling molecules for the kinase pathway. nih.govresearchgate.net

Further evidence supporting this includes experiments where site-directed mutation of potential PKG phosphorylation sites on ENaC subunits and even the truncation of the entire cytosolic NH2- and COOH-terminal tails did not alter the channel's response to 8-pCPT-cGMP. nih.govphysiology.org Additionally, knocking down PKGII expression using small interfering RNA (siRNA) did not prevent 8-pCPT-cGMP from activating ENaC to the same extent as in control cells. nih.govphysiology.org This body of evidence strongly suggests that 8-pCPT-cGMP can modulate ENaC activity directly, without relying on intracellular kinase phosphorylation. researchgate.net

The PKG-independent activation of ENaC by 8-pCPT-cGMP is attributed to its function as a novel extracellular ligand for the channel. nih.gov Unlike the cell-impermeable standard cGMP, which has no effect, the cell-permeable 8-pCPT-cGMP rapidly and reversibly stimulates human, mouse, and rat αβγ-ENaC activity when applied externally. nih.govphysiology.orgresearchgate.net The acute nature of this activation suggests a direct interaction with the channel protein rather than a slower, indirect intracellular signaling process. nih.gov

The compound is thought to interact with an ectodomain of the channel, similar to other known luminal regulators. physiology.org This positions 8-pCPT-cGMP as a unique signaling molecule that, in addition to its role as a downstream effector in the traditional NO/cGMP/PKG pathway, can also act as a direct external ligand to acutely activate ENaC. nih.govresearchgate.net

The primary mechanism by which external 8-pCPT-cGMP activates ENaC is by eliminating the channel's intrinsic sodium self-inhibition. ijbs.comresearchgate.net ENaC activity is known to be attenuated by high extracellular Na+ concentrations, a process termed Na+ self-inhibition. elifesciences.org Several external reagents are known to upregulate ENaC by altering this self-inhibition, generally by increasing the channel's open probability (Po) without changing its unitary conductance. nih.gov

Research has demonstrated that 8-pCPT-cGMP shares this mechanism. nih.gov Studies in human lung H441 cells and in oocytes expressing specific ENaC subunits have confirmed that the compound effectively eliminates this self-inhibition, leading to increased channel activity. atsjournals.org This provides a novel pathway for stimulating salt reabsorption, running in parallel to the classic intracellular signaling cascades. ijbs.comresearchgate.net

The effect of 8-pCPT-cGMP is dependent on the specific subunit composition of the ENaC heterotrimer. The compound has been shown to stimulate human αβγ-ENaC expressed in oocytes. nih.gov However, its mechanism of eliminating self-inhibition appears to be specific to channels containing the α-subunit. Studies have found that 8-pCPT-cGMP eliminates self-inhibition in oocytes expressing human αβγ ENaC, but not in those expressing δβγ channels. atsjournals.org This suggests that the binding site or the conformational change induced by the ligand involves the α-subunit, highlighting a differential regulation based on channel composition. While 8-pCPT-cGMP can activate αβγδ ENaC in a dose-dependent manner, the specific mechanism of relieving self-inhibition is targeted. nih.govnih.gov

| ENaC Subunit Composition | Response to 8-pCPT-cGMP | Mechanism |

|---|---|---|

| αβγ | Activation | Elimination of Na+ Self-Inhibition |

| δβγ | Activation | Does not eliminate Na+ Self-Inhibition |

| αβγδ | Activation | Dose-dependent increase in activity |

The ability of 8-pCPT-cGMP to act as an external ENaC ligand is highly dependent on its specific molecular structure. researchgate.net Domain-mapping studies have revealed that particular chemical moieties of the molecule are essential for its stimulatory effect, distinguishing it from the parent cGMP molecule and other analogs. nih.gov

A critical structural feature for ENaC activation is the lipophilic para-chlorophenylthiol moiety attached to the C8 position of the purine base. nih.govphysiology.org This substitution is the key difference between 8-pCPT-cGMP and the standard cGMP molecule. nih.gov The importance of this specific group is highlighted by the fact that other cGMP analogs with different substitutions at the C8 position, such as bromine (Sp-8-Br-cGMP) or a 2-aminophenylthio group, fail to activate ENaC. nih.govphysiology.org This strict structural requirement underscores that the para-chlorophenylthiol group is directly involved in the interaction with the ENaC protein. researchgate.net In addition to this moiety, the 2'-hydroxy group on the ribose is also crucial for the activation of ENaC by 8-pCPT-cGMP. nih.govresearchgate.netphysiology.org

| Compound | Substitution at C8 Position | ENaC Activation |

|---|---|---|

| 8-(4-chlorophenylthio)-cGMP.Na | para-chlorophenylthiol | Yes |

| Sp-8-Br-cGMP | Bromine | No |

| 8-(2-aminophenylthio)-cGMP | 2-aminophenylthio | No |

| cGMP | Hydrogen | No (when applied externally) |

Structure-Activity Relationships for ENaC Modulation

Significance of Ribose 2'-Hydroxy Groups

The structural integrity of the ribose moiety, specifically the presence of the 2'-hydroxyl (2'-OH) groups, is of paramount importance for some of the biological activities of 8-pCPT-cGMP. While this compound is well-known as a cell-permeable PKG activator, research has unveiled a surprising, alternative mechanism of action where it functions as an external ligand for the epithelial sodium channel (ENaC). In this context, the ribose 2'-hydroxy groups are crucial for its stimulatory effect.

Domain-mapping studies have demonstrated that the rapid upregulation of human αβγ-ENaC activity by externally applied 8-pCPT-cGMP is dependent on both the para-chlorophenylthio moiety at the C8 position of the guanine ring and the hydroxy groups at the 2'-O position of the ribose sugar nih.gov. This finding suggests that 8-pCPT-cGMP can directly interact with the extracellular domain of the ENaC, and that the 2'-OH groups are integral to this binding and subsequent channel activation. This mode of action is distinct from its intracellular effects via PKG activation. The significance of these hydroxyl groups is highlighted by the fact that modifications to this part of the molecule can significantly alter its ability to activate ENaC through this external ligand-based mechanism.

PKGII-Dependent Regulation of ENaC Expression (e.g., α-ENaC mRNA)

A primary mechanism through which 8-pCPT-cGMP exerts its effects is by selectively activating cGMP-dependent protein kinase II (PKGII). This activation plays a critical role in the regulation of the epithelial sodium channel (ENaC), a key component in sodium and fluid homeostasis. Studies have shown that 8-pCPT-cGMP, as a PKGII activator, can lead to a decrease in the open probability of ENaC nih.gov.

Furthermore, research indicates that the transcripts of the α-subunit of ENaC (α-ENaC) are increased by 8-pCPT-cGMP, and this is likely facilitated by the increased expression of PKGII at the mRNA level researchgate.net. This suggests a regulatory loop where 8-pCPT-cGMP not only activates existing PKGII but also promotes its expression, leading to a more sustained impact on ENaC gene expression. The PKGII-mediated signaling pathway is a crucial component in the natriuretic peptide-mediated regulation of ENaC activity nih.gov.

| Parameter | Observation | Reference |

| Effect of 8-pCPT-cGMP on ENaC Activity | Decreased open probability of ENaC | nih.gov |

| Mechanism | Activation of PKGII | nih.gov |

| Effect on Gene Expression | Increased α-ENaC mRNA transcripts | researchgate.net |

| Associated Factor | Facilitated expression of PKGII at the mRNA level | researchgate.net |

Involvement in Guanylyl Cyclase (GC)/Natriuretic Peptide Receptor-A (NPRA) Signaling

8-pCPT-cGMP is also intricately involved in the guanylyl cyclase (GC)/natriuretic peptide receptor-A (NPRA) signaling pathway. NPRA is the receptor for atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), and its activation leads to the production of intracellular cGMP.

The activation of PKG by 8-pCPT-cGMP has been shown to have a positive feedback effect on NPRA. Treatment of cells with 8-pCPT-cGMP (1 µM) resulted in a significant increase in the binding of radiolabeled ANP (¹²⁵I-ANP) to its receptor nih.govnih.gov. This suggests that the activation of the downstream effector of the NPRA signaling pathway, PKG, can enhance the ability of the receptor to bind its ligand. This finding points towards a potential mechanism for sensitizing cells to natriuretic peptides.

Prolonged exposure to agonists typically leads to the downregulation of receptors, a process that desensitizes the cell to further stimulation. In the case of NPRA, prolonged treatment with its ligand, ANP, causes a time- and dose-dependent decrease in ¹²⁵I-ANP binding, a reduction in the guanylyl cyclase activity of the receptor, and a decrease in intracellular cGMP accumulation, ultimately leading to the downregulation of NPRA nih.govnih.gov.

Interestingly, 8-pCPT-cGMP appears to counteract this ligand-dependent downregulation. The stimulatory effect of PKG, as achieved by the application of 8-pCPT-cGMP, has been observed to block the ligand-dependent downregulation of the NPRA protein nih.gov. Conversely, the inhibition of PKG potentiates the effect of ANP on the downregulation of NPRA nih.govnih.gov. This indicates that the cGMP/PKG pathway plays a crucial role in modulating the long-term responsiveness of cells to natriuretic peptides by influencing the rate of receptor downregulation.

| Condition | Effect on ¹²⁵I-ANP Binding | Effect on ANP-Dependent NPRA Downregulation | Reference |

| Treatment with 8-pCPT-cGMP (1 µM) | Significant increase | Blocked | nih.govnih.gov |

| Treatment with ANP (prolonged) | Time- and dose-dependent decrease | Induced | nih.govnih.gov |

| Treatment with PKG inhibitor | - | Potentiated | nih.govnih.gov |

Biological and Physiological Roles in Cellular and Animal Models

Modulation of Endothelial Permeability and Barrier Function

The integrity of the endothelial barrier is crucial for vascular homeostasis, and its disruption leads to increased permeability, a hallmark of inflammatory conditions. 8-pCPT-cGMP has been shown to play a significant role in modulating this barrier function.

Inflammatory mediators like thrombin can increase the permeability of the endothelial layer. nih.govahajournals.org Studies have demonstrated that 8-pCPT-cGMP can counteract these effects. In monolayers of human aortic and umbilical vein endothelial cells, 8-pCPT-cGMP decreased the thrombin-induced passage of macromolecules. nih.govahajournals.org This protective effect is linked to the activation of cGMP-dependent protein kinase. ahajournals.org Similarly, in bovine lung microvascular endothelial cells (BLMVECs), 8-pCPT-cGMP was shown to prevent the decrease in transendothelial electrical resistance (TER) caused by the inflammatory mediator hydrogen peroxide (H2O2). johnshopkins.edu This prevention of TER reduction was also associated with the prevention of cytoskeletal rearrangement and the formation of intercellular gaps, which are key structural changes leading to increased permeability. johnshopkins.edu

Changes in intracellular calcium concentration ([Ca2+]i) are a critical signal for many cellular processes, including the regulation of endothelial permeability. nih.govahajournals.org An elevation in cytoplasmic calcium contributes to the increase in endothelial permeability induced by thrombin. nih.govahajournals.org Research has shown that 8-pCPT-cGMP can modulate these calcium dynamics. In human aortic endothelial cells, preincubation with 8-pCPT-cGMP markedly reduced the thrombin-induced elevation of [Ca2+]i. ahajournals.org In studies with BLMVECs, 8-pCPT-cGMP attenuated the peak and eliminated the sustained increase in [Ca2+]i caused by hydrogen peroxide. johnshopkins.edu

Table 1: Effect of 8-pCPT-cGMP on Hydrogen Peroxide (H₂O₂)-Induced Changes in Intracellular Calcium ([Ca²⁺]i) in Bovine Lung Microvascular Endothelial Cells (BLMVECs)

| Treatment Condition | Peak [Ca²⁺]i (nmol/L) | Sustained [Ca²⁺]i (nmol/L) |

| H₂O₂ (250 μM) | 665.2 ± 38.0 | 418.8 ± 42.1 |

| H₂O₂ + 8-pCPT-cGMP (50 μM) | 418.8 ± 42.1 | 193.5 ± 21.3 |

Data sourced from a 2003 study on endothelial barrier dysfunction. johnshopkins.edu

The mechanism by which 8-pCPT-cGMP modulates endothelial permeability can vary depending on the type of endothelial cell. nih.govahajournals.org In human aortic endothelial cells, the reduction in thrombin-induced permeability by 8-pCPT-cGMP is primarily due to the decreased accumulation of cytoplasmic Ca2+. nih.govahajournals.org However, in human umbilical vein endothelial cells, the compound only marginally attenuated the rise in [Ca2+]i, and the reduction in permeability is mainly attributed to the inhibition of cGMP-inhibited phosphodiesterase (PDE III). nih.govahajournals.org

A similar differential effect was observed between bovine lung microvascular endothelial cells (BLMVECs) and bovine pulmonary artery endothelial cells (BPAECs). While 8-pCPT-cGMP significantly attenuated hydrogen peroxide-induced increases in permeability and [Ca2+]i in both cell types, it was notably more effective in BLMVECs. johnshopkins.edu

Interestingly, in intact microvessels, 8-pCPT-cGMP appears to modulate permeability through a mechanism that is independent of changes in intracellular calcium. nih.govphysiology.org In studies on individually perfused microvessels in frog and rat mesenteries, cGMP analogs, including 8-pCPT-cGMP, were found to have no effect on basal endothelial [Ca2+]i. nih.govphysiology.org Furthermore, they did not alter the magnitude or time course of the increase in [Ca2+]i induced by inflammatory stimuli like ATP or bradykinin. nih.govphysiology.org Despite this, the compound caused a transient increase in microvessel hydraulic conductivity (Lp) and potentiated the increase in Lp induced by ATP or bradykinin. nih.govphysiology.org These findings suggest that in intact microvessels, the elevation of cGMP levels acts as a necessary step in increasing permeability through a regulatory process that occurs downstream from the influx of calcium. nih.govphysiology.org

Table 2: Effect of cGMP Analogs on Microvessel Hydraulic Conductivity (Lp)

| Model | Treatment | Mean Peak Lp (relative to control) |

| Frog Mesenteric Microvessels | 8-BrcGMP | 5.3 ± 0.5 |

| Rat Mesenteric Microvessels | 8-BrcGMP (2 mM) | 2.8 ± 0.4 |

| Rat Mesenteric Microvessels | 8-pCPT-cGMP (2 mM) | 3.8 ± 0.5 |

Data shows the transient increase in permeability upon exposure to cGMP analogs. nih.govphysiology.org

Regulation of Fluid and Electrolyte Homeostasis

Beyond its role in the vasculature, 8-pCPT-cGMP is involved in regulating fluid and ion transport in other critical tissues, such as the lungs.

The clearance of excess fluid from the lung alveoli is essential for maintaining proper gas exchange. atsjournals.org Research has demonstrated that 8-pCPT-cGMP can stimulate this process. When applied intratracheally to human lungs ex vivo, the compound significantly increased alveolar fluid clearance. atsjournals.orgresearchgate.net The underlying mechanism for this effect involves the modulation of epithelial Na+ channels (ENaC), which are crucial for salt absorption and the subsequent osmotic movement of water out of the alveolar space. atsjournals.org Specifically, 8-pCPT-cGMP was found to eliminate the self-inhibition of human αβγ ENaC, thereby promoting salt and fluid reabsorption in human lungs. atsjournals.orgresearchgate.net

Influence on Transepithelial Sodium Ion Absorption

8-pCPT-cGMP has been identified as a significant modulator of transepithelial sodium ion absorption, primarily through its interaction with the epithelial sodium channel (ENaC). Vectorial salt and fluid transport across epithelial layers, a process critical for fluid homeostasis in organs like the lungs, is largely governed by the activity of these channels. nih.gov

Research demonstrates that 8-pCPT-cGMP activates ENaC in a dose-dependent manner. nih.govresearchgate.net Studies using human Clara H441 cells, a model for airway epithelial cells, showed that 8-pCPT-cGMP increased the amiloride-sensitive short-circuit current (Isc), indicative of enhanced sodium transport. nih.gov This activation is specifically mediated by protein kinase G type II (PKGII), as cGMP analogs that activate PKGI had no effect, and the stimulatory action of 8-pCPT-cGMP was blocked by a specific PKGII inhibitor. nih.govnih.gov In vivo studies corroborate these findings, with intratracheal administration of 8-pCPT-cGMP in mice leading to an approximate 30% increase in amiloride-sensitive alveolar fluid clearance. nih.govnih.gov This suggests that the PKGII-mediated activation of ENaC by cGMP signaling can accelerate the resolution of edematous fluid. nih.govnih.gov

Further investigation into the mechanism revealed that 8-pCPT-cGMP activates human αβγ-ENaC with an EC50 value of 101 μM. researchgate.net The process is rapid, reversible, and dependent on the compound's ability to permeate the cell membrane, as impermeable standard cGMP shows no effect. researchgate.net

| Model System | Effect of 8-pCPT-cGMP | Key Finding | Citation |

|---|---|---|---|

| Human Clara H441 Cell Monolayers | Increased amiloride-sensitive short-circuit current (Isc) | Demonstrates enhanced transepithelial sodium transport. | nih.gov |

| Human αβγδ ENaCs in Xenopus Oocytes | Dose-dependent activation of ENaC activity | Confirmed direct channel modulation with an EC50 of 101 μM. | researchgate.net |

| BALB/c Mice (in vivo) | ~30% increase in amiloride-sensitive alveolar fluid clearance | Translates in vitro findings to a physiological response. | nih.govnih.gov |

Effects on Cellular Proliferation and Differentiation Processes

The cGMP/PKG signaling pathway, for which 8-pCPT-cGMP is a key activator, plays a crucial role in directing the proliferation and differentiation of various cell types, notably osteoblasts.

Promotion of Osteoblast Proliferation and Differentiation

The process of bone formation is heavily reliant on the function of osteoblasts. The NO/cGMP/PKGII signaling pathway has been shown to be a critical mediator in the cellular response of osteoblasts to mechanical stimuli, which influences bone remodeling. nih.gov Studies have shown that direct activation of PKG with 8-pCPT-cGMP can mimic the effects of mechanical forces on osteoblast gene expression. nih.gov While some research indicates that cGMP signaling pathways can have varied effects on cell proliferation and differentiation, specific activation by compounds like 8-pCPT-cGMP has been linked to pro-osteogenic outcomes. nih.govresearchgate.net

Upregulation of Osteogenic Gene Expression

8-pCPT-cGMP directly influences the expression of genes essential for osteogenesis. In osteoblast-like cells, treatment with 8-pCPT-cGMP leads to a significant increase in the mRNA levels of several fos family genes, including c-fos, fra-1, and fra-2. nih.gov These genes encode components of the AP-1 transcription factor, which is a known regulator of osteoblast proliferation and differentiation. nih.gov

This effect is mediated through the PKGII-dependent activation of the Erk signaling pathway. nih.gov The upregulation of these early-response genes is a critical step in the cascade that leads to the expression of late-stage osteogenic markers. Key transcription factors for bone development, such as Runt-related transcription factor 2 (Runx2), and markers of mature osteoblasts, like Alkaline Phosphatase (ALP) and Osteocalcin, are regulated by upstream signaling events involving the pathways activated by 8-pCPT-cGMP. nih.govmdpi.comresearchgate.netscielo.br The activation of the cGMP/PKGII pathway by 8-pCPT-cGMP thus serves as an important trigger for the transcriptional program that drives osteoblast maturation and bone formation. nih.gov

| Gene Family | Specific Genes Upregulated by 8-pCPT-cGMP | Mediating Pathway | Citation |

|---|---|---|---|

| fos family (AP-1 components) | c-fos, fra-1, fra-2, fosB/ΔfosB | NO/cGMP/PKG II/Erk | nih.gov |

Participation in Cardioprotective Signaling

The cGMP signaling pathway is a well-established mediator of cardioprotection, particularly in the context of injury induced by a lack of blood flow and subsequent restoration, known as ischemia-reperfusion (I/R) injury.

Mechanisms of Protection Against Ischemia-Reperfusion Injury

Ischemia-reperfusion injury is characterized by cardiomyocyte hypercontracture and cell death. nih.gov Studies using cellular models of myocardial I/R injury have shown that 8-pCPT-cGMP provides significant protection. nih.govoup.com One of the primary mechanisms of this protection is the modulation of intracellular calcium ([Ca2+]i) handling. nih.govoup.comresearchgate.net

During reperfusion, cardiomyocytes experience a rapid overload and oscillation of cytosolic calcium, leading to hypercontracture. nih.govresearchgate.net 8-pCPT-cGMP, by specifically activating protein kinase G, accelerates the recovery from this [Ca2+]i overload and reduces the frequency of damaging calcium oscillations. nih.govoup.com This is achieved by enhancing the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA) through the phosphorylation of its regulatory protein, phospholamban. nih.gov This leads to increased sequestration of calcium into the sarcoplasmic reticulum, thereby preventing the cytosolic overload that triggers hypercontracture. nih.govresearchgate.net

Activation of Mitochondrial ATP-Sensitive Potassium Channels (mitoKATP)

A key downstream target in cardioprotective signaling cascades is the mitochondrial ATP-sensitive potassium channel (mitoKATP). researchgate.netbibliotekanauki.pl The opening of these channels is a critical event in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic insult. researchgate.net

The cGMP/PKG signaling pathway is a crucial activator of these channels. nih.gov Activation of PKG, such as by 8-pCPT-cGMP, stimulates cardiac KATP channels through a complex intracellular signaling cascade involving reactive oxygen species (ROS), calmodulin, and calcium/calmodulin-dependent protein kinase II (CaMKII). nih.gov Signals from the cGMP/PKG pathway are transmitted to the mitochondria, where they ultimately lead to the opening of mitoKATP channels. nih.gov This channel opening is thought to exert a protective effect by modulating mitochondrial function, including regulating mitochondrial volume, respiration, and calcium handling, which collectively helps to prevent cell death during reperfusion. nih.govmdpi.com

Modulation of Receptor Tyrosine Kinase Pathways

The compound 8-(4-chlorophenylthio)-cGMP.Na has been investigated for its role in modulating critical cellular signaling pathways, particularly those governed by receptor tyrosine kinases (RTKs). RTKs are a family of cell surface receptors that play a pivotal role in regulating cellular processes such as growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common hallmark of various cancers. The mechanism of action of this compound in this context is primarily through the activation of cGMP-dependent protein kinase (PKG).

Inhibition of Human Epidermal Growth Factor Receptor 2 (HER2) Activation

Research has demonstrated that this compound, by activating type II cGMP-dependent protein kinase (PKG II), can inhibit the activation of Human Epidermal Growth Factor Receptor 2 (HER2) nih.govspandidos-publications.com. HER2, a member of the epidermal growth factor receptor (EGFR) family, is a key driver in the development and progression of certain types of cancer, particularly breast and gastric cancers.

A study utilizing the human gastric cancer cell line HGC-27, which was engineered to increase the expression of PKG II, showed that treatment with this compound led to the inhibition of epidermal growth factor (EGF)-induced tyrosine phosphorylation of HER2 nih.govspandidos-publications.com. Tyrosine phosphorylation is a critical step in the activation of HER2 and the subsequent downstream signaling cascades that promote tumor growth.

The inhibitory mechanism involves the direct interaction between PKG II and HER2. It was found that activated PKG II binds directly to HER2 and phosphorylates it at a specific amino acid residue, threonine 686 nih.govspandidos-publications.com. This threonine phosphorylation is crucial for the inhibitory effect. When threonine 686 was mutated to alanine, a residue that cannot be phosphorylated, the inhibitory effect of PKG II on HER2 activation was nullified nih.govspandidos-publications.com. Conversely, mutating threonine 686 to glutamic acid, which mimics the phosphorylated state, resulted in a lack of response to EGF stimulation, confirming the inhibitory role of this specific phosphorylation event nih.gov.

These findings suggest that the activation of PKG II by this compound initiates a signaling cascade that directly counteracts the activation of the oncogenic HER2 protein. This is achieved by a direct binding and subsequent phosphorylation at threonine 686, which interferes with the EGF-induced tyrosine phosphorylation necessary for HER2 activation nih.govspandidos-publications.com.

Table 1: Research Findings on the Inhibition of HER2 Activation by this compound

| Experimental Model | Key Treatment | Observed Effect on HER2 | Mechanism of Action | Reference |

| Human Gastric Cancer Cell Line (HGC-27) with increased PKG II expression | This compound and EGF | Inhibition of EGF-induced tyrosine phosphorylation (activation) of HER2. | Activation of PKG II, which directly binds to HER2 and phosphorylates threonine 686. | nih.govspandidos-publications.com |

| HGC-27 cells with mutated HER2 (Threonine 686 to Alanine) | This compound and EGF | The inhibitory effect of PKG II on HER2 activation was eliminated. | The mutation prevents phosphorylation at the key inhibitory site. | nih.govspandidos-publications.com |

| HGC-27 cells with mutated HER2 (Threonine 686 to Glutamic Acid) | EGF | No stimulating effect on tyrosine phosphorylation/activation of the mutant HER2. | The mutation mimics the phosphorylated (inhibited) state of HER2. | nih.gov |

Methodological Applications in Biomedical Research

Employment in Diverse in vitro Cell Culture Systems

8-pCPT-cGMP is widely utilized across numerous cell culture models to elucidate the functional consequences of PKG activation. Its application has provided significant insights into cellular physiology and pathology in systems ranging from vascular and epithelial tissues to bone and cancer cell lines.

In the context of vascular biology, 8-pCPT-cGMP serves as a critical pharmacological tool to investigate the role of the cGMP pathway in regulating the growth and proliferation of Vascular Smooth Muscle Cells (VSMCs), a key event in the pathogenesis of atherosclerosis. nih.gov. Research has shown that cGMP-elevating agents can suppress the proliferation of VSMCs nih.gov. Studies comparing primary and subcultured VSMCs revealed that the effects of cGMP on cell growth can differ depending on the cell phenotype; activation of cGMP-dependent protein kinase type I (cGKI) strongly promotes the growth of primary VSMCs, an effect that is lost or even reversed to slight inhibition in later-passage subcultured cells researchgate.netnih.gov. The use of 8-pCPT-cGMP allows researchers to directly activate cGKI and study its downstream effects on signaling cascades, such as the inhibition of the epidermal growth factor (EGF)-activated signal transduction pathway, which involves preventing the activation of Raf-1 by Ras nih.gov. This application is crucial for understanding the complex, phenotype-dependent role of cGMP signaling in vascular health and disease.

The Xenopus laevis oocyte expression system is a cornerstone of ion channel research, valued for its ability to faithfully express exogenous channel proteins in a membrane with relatively few endogenous channels nih.govox.ac.uk. In this system, 8-pCPT-cGMP is instrumental for characterizing cGMP-sensitive ion channels.

Researchers have used 8-pCPT-cGMP to study heterologously expressed epithelial sodium channels (ENaC) nih.govresearchgate.net. It stimulates human αβγ-ENaC activity in a dose-dependent, reversible manner, allowing for detailed electrophysiological analysis of channel gating and regulation nih.gov.

It is also a potent tool for investigating cyclic nucleotide-gated (CNG) channels. Studies on retinal CNG channels expressed in oocytes have shown that 8-pCPT-cGMP is a far more potent agonist than cGMP itself nih.govacs.org. Notably, it exhibits a significant selectivity for cone CNG channels over rod CNG channels, making it a valuable compound for dissecting the distinct physiological roles of these two channel types in vision nih.gov. The high potency and membrane permeability of 8-pCPT-cGMP make it a superior alternative to cGMP for these electrophysiological studies acs.org.

| Parameter | Channel Type | Value | Cell System |

| EC₅₀ | human αβγ-ENaC | 101 µM nih.gov | Xenopus Oocytes |

| Apparent Affinity (K₁/₂) ** | Cone CNG Channel | 0.08 µM nih.gov | Xenopus Oocytes |

| Apparent Affinity (K₁/₂) ** | Rod CNG Channel | 0.63 µM nih.gov | Xenopus Oocytes |

In respiratory research, 8-pCPT-cGMP is applied to human lung epithelial cell lines like H441 to investigate mechanisms of alveolar fluid clearance. Salt absorption through epithelial Na+ channels (ENaC) is a critical process for maintaining a fluid-free airspace researchgate.netnih.gov. Studies have demonstrated that 8-pCPT-cGMP can stimulate this process by eliminating the self-inhibition of ENaC researchgate.netnih.gov. The application of 8-pCPT-cGMP to H441 cells leads to a significant elevation of intracellular cGMP levels, providing a direct method to study the downstream effects of the cGMP signaling pathway on ion transport in a relevant human cell model nih.govresearchgate.net.

| Cell System | Condition | Intracellular cGMP Level (pmol/mg protein) |

| H441 Cells | Control | 25.5 ± 8.4 nih.govresearchgate.net |

| H441 Cells | After 8-pCPT-cGMP Perfusion | 327.0 ± 74.6 nih.govresearchgate.net |

In receptor-expressing cell lines, 8-pCPT-cGMP is used to probe the involvement of cGMP signaling in specific cellular functions, such as steroidogenesis. In MA-10 mouse Leydig cells, a model for studying testicular steroid production, the effects of cGMP are mediated by cGMP-dependent protein kinases (PKG) researchgate.net. While much of the regulation of steroidogenesis is controlled by the cAMP pathway, studies using inhibitors have shown that the cGMP/PKG pathway also plays a role in androgen production researchgate.net. The application of 8-pCPT-cGMP allows for the direct activation of PKG, enabling researchers to bypass upstream signaling events and specifically investigate the role of PKG in modulating the expression of steroidogenic genes and the synthesis of hormones researchgate.net. For example, its use helped demonstrate that cGMP signaling can enhance androgen production even in cells already stimulated by the cAMP pathway researchgate.net.

8-pCPT-cGMP is employed in primary osteoblast cultures to explore the molecular mechanisms underlying bone formation and mechanotransduction. The nitric oxide (NO)/cGMP signaling pathway is a key regulator of osteoblast function nih.govuni-bonn.de. By directly activating PKG with 8-pCPT-cGMP, researchers can simulate the effects of upstream signals like NO or mechanical stress. In MC3T3 osteoblast precursor cells, treatment with 8-pCPT-cGMP was shown to cause a significant increase in the phosphorylation of Erk1/2, a key signaling molecule in cell growth and differentiation nih.gov. This activation was transient, peaking at 10 minutes before returning to baseline nih.gov. Furthermore, 8-pCPT-cGMP was found to induce the expression of several fos family genes, which are critical transcription factors that regulate osteoblast proliferation and differentiation nih.gov. These studies highlight the utility of 8-pCPT-cGMP in dissecting the specific contribution of the PKG pathway to osteogenic signaling.

| Cell Line | Parameter Measured | Time Point | Finding |

| MC3T3 | Erk1/2 Phosphorylation | 10 min | 7.6-fold increase nih.gov |

| MC3T3 | c-fos, fra-1, fra-2, fosB | 30 min - 2 h | Increased mRNA expression nih.gov |

In oncology research, 8-pCPT-cGMP is used to investigate potential therapeutic pathways in cancer cells. In the human gastric cancer cell line BGC-823, the expression and activity of PKG II are significantly lower than in normal cells nih.gov. To study the effect of restoring this pathway, researchers used an adenoviral vector to express PKG II and then activated it with 8-pCPT-cGMP. This methodological approach revealed that PKG II activation significantly inhibits the proliferation of these cancer cells nih.gov. The treatment caused a notable decrease in the number of living cells, inhibited DNA synthesis, and induced cell cycle arrest at the G1 phase, with a corresponding decrease in the number of cells in the S phase nih.gov. This demonstrates the application of 8-pCPT-cGMP as a tool to explore the anti-proliferative effects of the cGMP-PKG II signaling axis in gastric cancer.

Endothelial Cell Monolayers for Permeability Studies

8-pCPT-cGMP serves as a valuable agent in studies of endothelial barrier function using cell monolayers. Research has shown that activators of cGMP-dependent protein kinase, such as 8-pCPT-cGMP, can decrease the thrombin-induced passage of macromolecules across endothelial monolayers. ahajournals.orgnih.gov The mechanism, however, appears to be cell-type specific. In human aortic endothelial cells, 8-pCPT-cGMP reduces thrombin-enhanced permeability by activating PKG, which in turn decreases the accumulation of cytoplasmic calcium. ahajournals.orgnih.gov

Conversely, in human umbilical vein endothelial cells, 8-pCPT-cGMP has a less pronounced effect on reducing permeability. ahajournals.org In these cells, another cGMP analog, 8-Br-cGMP, is more effective due to its ability to inhibit cGMP-inhibited phosphodiesterase (PDE III), a property not significantly shared by 8-pCPT-cGMP. ahajournals.org This differential activity allows researchers to dissect the relative contributions of PKG activation versus PDE inhibition in regulating endothelial barrier function in various vascular beds. ahajournals.org

| Endothelial Cell Type | Effect of 8-pCPT-cGMP on Thrombin-Induced Permeability | Observed Mechanism | Reference |

|---|---|---|---|

| Human Aortic Endothelial Cells (HAEC) | Decrease | Activation of cGMP-dependent protein kinase (PKG) leads to reduced cytoplasmic Ca2+ accumulation. | ahajournals.orgnih.gov |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Minimal Decrease | Less prominent effect; permeability in these cells is more significantly reduced by 8-Br-cGMP via inhibition of PDE III. | ahajournals.org |

Application in ex vivo Organ Perfusion Models (e.g., Human Lung Tissue)

The utility of 8-pCPT-cGMP extends to more complex ex vivo systems, such as perfused human lung tissue. In one such model, the compound was applied intratracheally to investigate its pharmacological relevance in a whole-organ context. atsjournals.orgresearchgate.net The study found that 8-pCPT-cGMP significantly increased ex vivo alveolar fluid clearance. atsjournals.orgresearchgate.net This effect was attributed to a novel mechanism involving the elimination of sodium self-inhibition in epithelial Na+ channels (ENaC). atsjournals.orgresearchgate.net By acting as an extracellular ligand, 8-pCPT-cGMP stimulates salt reabsorption, a critical process for maintaining a clear airspace. atsjournals.orgresearchgate.net This finding suggests that ENaC may be a direct druggable target for the compound, operating in parallel to the canonical intracellular NO/cGMP/PKG signaling pathway. researchgate.net

Investigative Tool for Dissecting Intracellular Signal Transduction

8-pCPT-cGMP is a superior investigative tool for dissecting intracellular signal transduction compared to endogenous cGMP or other analogs like 8-Br-cGMP. nih.gov Its combination of cell permeability, resistance to degradation, and high selectivity for PKG allows for precise manipulation of this specific signaling axis. sigmaaldrich.combiolog.denih.gov Researchers can use it to definitively link the activation of PKG to specific downstream cellular events, such as protein phosphorylation, ion channel activity, and regulation of gene expression. nih.govnih.govsemanticscholar.org This makes it an invaluable reagent for elucidating the complex roles of cGMP signaling in various physiological and pathophysiological contexts. nih.govmdpi.com

A key application of 8-pCPT-cGMP is in the identification and characterization of substrates for cGMP-dependent protein kinase. By treating cells or cell lysates with 8-pCPT-cGMP, researchers can stimulate the phosphorylation of direct PKG substrates. nih.gov For instance, it was shown to be more effective than 8-Br-cGMP at inducing the phosphorylation of the 46/50 kDa vasodilator-stimulated phosphoprotein (VASP) in human platelets, confirming VASP as a major PKG substrate in this cell type. nih.gov Furthermore, when used in conjunction with specific PKG inhibitors, such as (Rp)-8-pCPT-cGMPS, the role of PKG in phosphorylating a putative substrate can be confirmed. nih.govmdpi.com A decrease in phosphorylation upon addition of the inhibitor provides strong evidence that the substrate is indeed a target of PKG. mdpi.com

By selectively activating PKG, 8-pCPT-cGMP has been instrumental in elucidating the kinase's function in a multitude of cellular processes. In intact human platelets, pretreatment with 8-pCPT-cGMP prevents thrombin-induced aggregation, demonstrating that this inhibitory effect of nitrovasodilators is mediated by PKG. nih.gov In human T-cells, the compound was used to activate PKG Iβ, which was shown to inhibit T-cell proliferation and the release of interleukin 2, thereby uncovering a role for PKG in immunoregulation. researchgate.net These functional studies, made possible by the compound's selectivity, have significantly advanced the understanding of PKG's role as a central regulator in diverse cell types. nih.govahajournals.orgresearchgate.net

In addition to activating PKG, 8-pCPT-cGMP is also a very potent agonist of cyclic nucleotide-gated (CNG) channels. sigmaaldrich.comsigmaaldrich.comnih.gov These non-selective cation channels are crucial in processes like visual and olfactory signal transduction. nih.gov The compound's high potency and resistance to enzymatic degradation make it an excellent tool for studying CNG channel function. nih.gov

Research on retinal photoreceptors has revealed that 8-pCPT-cGMP exhibits a notable selectivity for cone CNG channels over rod CNG channels. nih.gov This isoform selectivity is concentration-dependent and allows for the specific pharmacological manipulation of cone photoreceptor activity. nih.govresearchgate.net This property is being explored in strategies to preserve cone function in models of retinal degeneration, where it can be used in combination with rod-selective inhibitors. nih.gov

| CNG Channel Type | Response to 8-pCPT-cGMP | Research Application | Reference |

|---|---|---|---|

| Cone Photoreceptor CNG Channel | High-potency activation; strong agonist. | Selective activation of cone photoreceptor activity. | nih.govresearchgate.net |

| Rod Photoreceptor CNG Channel | Lower-potency activation; weak agonist at concentrations that strongly activate cone channels. | Allows for differential modulation of cone vs. rod function. | nih.govresearchgate.net |

Considerations for Off-Target Effects in Research Design

While 8-pCPT-cGMP is a highly selective tool, careful consideration of potential off-target effects is critical for robust research design. Its differential effects on various downstream cGMP targets, such as PKG isoforms, CNG channels, and PDEs, must be acknowledged. ahajournals.orgnih.gov For example, while it is generally a poor modulator of PDEs, its lack of effect on PDE III (compared to 8-Br-cGMP) is a key experimental variable when studying endothelial permeability. ahajournals.org

A significant off-target effect was identified in studies on epithelial cells, where 8-pCPT-cGMP was found to activate the epithelial sodium channel (ENaC) by acting as an external ligand. researchgate.netnih.gov This action is independent of intracellular PKG activation and represents a distinct signaling mechanism. nih.gov Researchers working with epithelial tissues must, therefore, design experiments to control for this potential direct channel modulation. The use of specific pharmacological inhibitors, such as (Rp)-8-pCPT-cGMPS to antagonize PKG, remains an essential control to verify that an observed biological effect is genuinely mediated by the activation of cGMP-dependent protein kinase. nih.govmdpi.com

Potential Interactions with Nucleoside Transporters

Direct interactions between 8-(4-chlorophenylthio)-cGMP.Na and nucleoside transporters have not been extensively documented in scientific literature. However, the broader context of cyclic nucleotide transport and findings related to structurally similar compounds suggest potential indirect relationships.

Cellular levels of cyclic nucleotides, including cGMP, are regulated not only by synthesis and degradation but also by efflux from the cell. This extrusion is mediated by members of the ATP-binding cassette (ABC) transporter family, specifically multidrug resistance proteins (MRPs) such as MRP4 and MRP5. These transporters are capable of actively pumping cGMP out of the cell, thereby influencing the magnitude and duration of cGMP-dependent signaling. nih.gov By acting as a potent and stable cGMP analog, 8-pCPT-cGMP can be used to study the downstream effects of sustained intracellular cGMP levels, which may be influenced by the activity of these transporters.

Furthermore, research on a related compound, 8-(4-chlorophenylthio)-cAMP (8-pCPT-cAMP), has provided insights that may be relevant. Studies have shown that 8-pCPT-cAMP and its metabolites can inhibit the activity of the equilibrative nucleoside transporter 1 (ENT1). nih.govnih.gov ENT1 is crucial for the transport of nucleosides, including adenosine (B11128), across cell membranes. Inhibition of ENT1 can lead to an increase in extracellular adenosine concentrations, which in turn can activate adenosine receptors. While these findings pertain to the cAMP analog, they raise the possibility of similar off-target effects for 8-pCPT-cGMP that warrant further investigation.

Table 1: Selected Transporters with Potential Relevance to 8-pCPT-cGMP Research

| Transporter Family | Specific Transporter | Substrate(s) | Potential Interaction with 8-pCPT-cGMP |

| ATP-Binding Cassette (ABC) | MRP4, MRP5 | cGMP, cAMP | Indirect: Efflux of cGMP can modulate the signaling environment that 8-pCPT-cGMP is used to study. nih.gov |

| Solute Carrier (SLC) | ENT1 | Adenosine, other nucleosides | Speculative: Based on findings with the analogous compound 8-pCPT-cAMP, there is a potential for off-target inhibition. nih.govnih.gov |

Potential Modulation of Adenosine Receptors

The interaction between this compound and adenosine receptors is primarily indirect, occurring through the activation of the cGMP-dependent protein kinase (PKG) and the subsequent crosstalk with adenosine receptor signaling pathways. nih.gov

Adenosine receptors are a family of G protein-coupled receptors that play critical roles in various physiological processes. They are broadly classified into A1, A2A, A2B, and A3 subtypes. The signaling pathways of these receptors are intricately linked with cyclic nucleotide signaling. For instance, A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels. mdpi.commdpi.combio-rad.com

Research has demonstrated that the inhibitory effects of adenosine A1 receptor activation on synaptic transmission are dependent on the cGMP/PKG signaling pathway. nih.gov This suggests that by activating PKG, 8-pCPT-cGMP can modulate the physiological responses initiated by A1 receptor agonists. For example, in hippocampal neurons, both adenosine A1 receptor activation and elevated cGMP levels can inhibit synaptic transmission. nih.govnih.gov The use of 8-pCPT-cGMP allows researchers to dissect the contribution of the cGMP pathway to these effects.

Furthermore, there is significant crosstalk between the cGMP and cAMP signaling pathways. PKG, activated by 8-pCPT-cGMP, can phosphorylate and modulate the activity of phosphodiesterases (PDEs) that degrade cAMP. nih.gov This can lead to changes in intracellular cAMP levels, thereby indirectly influencing the signaling of A2A and A2B adenosine receptors. This complex interplay highlights the utility of 8-pCPT-cGMP as a tool to explore the integrated signaling networks of cyclic nucleotides and purinergic receptors.

Table 2: Adenosine Receptor Subtypes and Potential Modulation by 8-pCPT-cGMP

| Adenosine Receptor Subtype | Primary G Protein Coupling | Effect on cAMP | Potential Modulation by 8-pCPT-cGMP via PKG Activation |

| A1 | Gi | Decrease | Modulates A1 receptor-mediated effects, such as inhibition of synaptic transmission. nih.govnih.gov |

| A2A | Gs | Increase | Indirectly influences signaling through crosstalk between cGMP and cAMP pathways. nih.gov |

| A2B | Gs | Increase | Indirectly influences signaling through crosstalk between cGMP and cAMP pathways. nih.gov |

| A3 | Gi | Decrease | Potential for indirect modulation through effects on shared signaling components. |

Advanced Analogue Chemistry and Research Tool Development

Design Principles for Optimized Membrane Permeability and Biochemical Stability

The therapeutic and research potential of cGMP is limited by its poor membrane permeability and rapid degradation by phosphodiesterases (PDEs). The design of 8-pCPT-cGMP strategically addresses these limitations through key chemical modifications.

Furthermore, the 8-position modification provides significant resistance to hydrolysis by PDEs. ucsd.edunih.gov PDEs are enzymes that regulate cGMP signaling by degrading the cyclic phosphate (B84403) bond. The bulky 4-chlorophenylthio group sterically hinders the access of PDEs to this bond, thereby prolonging the intracellular half-life and activity of the analogue. This increased biochemical stability ensures a more sustained activation of the cGMP pathway in experimental settings.

Key Design Features of 8-pCPT-cGMP:

| Feature | Design Principle | Advantage |

| 4-chlorophenylthio group at the 8-position | Increased lipophilicity | Enhanced membrane permeability |

| Modification at the 8-position | Steric hindrance | Increased resistance to hydrolysis by phosphodiesterases |

Strategies for Enhancing Target Specificity in Experimental Systems

While 8-pCPT-cGMP is a potent activator of PKG, achieving high target specificity is crucial for accurately interpreting experimental results. mdpi.com Research has focused on modifications to the cGMP molecule to enhance its selectivity for PKG over other potential targets, such as cGMP-gated ion channels and other cyclic nucleotide-binding proteins.

One key strategy involves modifications of the imidazole (B134444) portion of the guanine (B1146940) base, particularly at the C-7 and C-8 positions, which can confer selectivity for the slowly exchanging binding site on PKG. researchgate.net The 4-chlorophenylthio group at the C-8 position in 8-pCPT-cGMP contributes to this selectivity. Further refinements can be achieved by altering the ribose cyclic phosphate moiety, as both the 2'-OH, 3'-O, and 5'-O positions are involved in hydrogen bonding with the kinase. researchgate.net

Another approach to enhance specificity is the development of related analogues with altered activity profiles. For instance, the Rp-isomer of a related compound, (Rp)-8-(para-chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate ((Rp)-8-pCPT-cGMPS), acts as a potent inhibitor of PKG. nih.govnih.gov This inhibitory analogue serves as a valuable control in experiments to confirm that the observed effects of 8-pCPT-cGMP are indeed mediated by PKG activation. By comparing the effects of the activator and the inhibitor, researchers can more definitively attribute cellular responses to the cGMP/PKG signaling pathway. nih.gov

Development and Application of Prodrug Forms (e.g., 8-pCPT-cGMP-AM)

To further improve intracellular delivery and bioavailability, a prodrug form of 8-pCPT-cGMP, known as 8-pCPT-cGMP-AM, has been developed. cd-bioparticles.net This acetoxymethyl (AM) ester form of the molecule is highly membrane permeable. cd-bioparticles.net

The underlying principle of the prodrug strategy is to mask the negatively charged phosphate group of 8-pCPT-cGMP with the lipophilic AM ester. This modification significantly increases the molecule's ability to cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active 8-pCPT-cGMP molecule. cd-bioparticles.net This intracellular conversion ensures that the active compound is generated at its site of action.

This approach has been successfully employed to study the role of cGMP signaling in various cellular processes, including neural plasticity and memory formation. cd-bioparticles.net The use of the AM ester prodrug allows for more efficient loading of cells with the PKG activator, leading to more robust and reproducible experimental outcomes.

Comparison of 8-pCPT-cGMP and its Prodrug Form:

| Compound | Key Feature | Mechanism of Cellular Entry | Intracellular Fate |

| 8-(4-chlorophenylthio)-cGMP.Na | Lipophilic modification | Passive diffusion | Direct activation of PKG |

| 8-pCPT-cGMP-AM | Acetoxymethyl ester prodrug | Enhanced passive diffusion | Hydrolysis by intracellular esterases to release active 8-pCPT-cGMP |

Innovations in Targeted Delivery Systems for Research (e.g., Liposomal Formulations)

While the intrinsic properties of 8-pCPT-cGMP and its prodrug forms represent significant advancements, the development of targeted delivery systems holds the potential to further enhance its utility as a research tool. Technologies such as liposomal formulations and nanoparticles are being explored for the delivery of various therapeutic agents, including other cyclic nucleotides. nih.govnih.gov

Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate hydrophilic molecules like cGMP analogues in their aqueous core. The surface of these liposomes can be modified with specific ligands (e.g., antibodies or peptides) to target them to particular cell types or tissues. This approach could potentially increase the local concentration of 8-pCPT-cGMP at the desired site of action, minimizing off-target effects.

Similarly, nanoparticles formulated from biodegradable polymers can encapsulate cGMP analogues and be engineered for targeted delivery. nih.gov These systems can offer controlled release of the encapsulated compound, providing a sustained activation of the cGMP pathway.

However, it is important to note that while these targeted delivery technologies are being actively investigated for other molecules, specific research on the formulation of this compound within liposomes or nanoparticles is not extensively documented in publicly available literature. The application of these advanced delivery systems to 8-pCPT-cGMP represents a promising future direction for refining its use in experimental systems.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing 8-(4-chlorophenylthio)-cGMP.Na in laboratory settings?

- Methodological Answer : Synthesis requires strict control of reaction conditions (e.g., pH, temperature) to ensure proper substitution at the 8-position of the guanine ring. Characterization should include NMR (¹H, ¹³C) to confirm the chlorophenylthio group attachment, mass spectrometry for molecular weight validation, and HPLC for purity assessment (>98%). Yield optimization may involve varying solvent systems (e.g., DMF/water mixtures) .

Q. What analytical techniques are recommended for verifying the purity and structural integrity of this compound ?

- Methodological Answer : Use a combination of:

- Reverse-phase HPLC with UV detection (λ = 260 nm) to assess purity.

- Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm molecular mass (C₁₆H₁₄ClN₅O₆PS · Na; expected [M+H]⁺ = 504.3).

- ¹H NMR in D₂O to verify aromatic proton signals (δ 7.4–7.6 ppm for chlorophenyl group) and cyclic phosphate backbone integrity .

Q. What are the solubility and storage conditions for this compound to ensure stability in experimental setups?

- Methodological Answer : The compound is water-soluble (up to 50 mM) but degrades in acidic conditions. Store lyophilized powder at –20°C in anhydrous, light-protected vials. For working solutions, use neutral pH buffers (e.g., PBS) and avoid freeze-thaw cycles to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound modulate cGMP-dependent protein kinase (PKG) activity in neuronal cells compared to other cGMP analogs?

- Methodological Answer : Unlike membrane-impermeable cGMP analogs, this compound exhibits enhanced cellular uptake due to its hydrophobic chlorophenylthio group. In neuronal models, activate PKG by:

- Dose-response profiling (typical range: 10–100 µM).

- Co-treatment with phosphodiesterase inhibitors (e.g., IBMX) to prolong cGMP signaling.

- Western blotting for phosphorylated VASP (Ser239) to quantify PKG activation .

Q. What experimental approaches can resolve discrepancies in the observed effects of this compound across different cellular models?

- Methodological Answer : Contradictions in ion channel modulation (e.g., TREK-1 vs. ENaC) may arise from cell-specific expression of downstream effectors. To address this:

- Compare cell models (e.g., HEK293 vs. primary lymphocytes) under identical treatment conditions.

- Use siRNA knockdown of target proteins (e.g., PKG isoforms) to isolate signaling pathways.

- Measure intracellular cGMP levels via ELISA to ensure consistent compound bioavailability .

Q. How does the hydrolysis of this compound metabolites influence its pharmacological activity in long-term cell culture studies?

- Methodological Answer : Hydrolysis products (e.g., 8-(4-chlorophenylthio)-guanosine) may exhibit off-target effects via cAMP-independent pathways. To mitigate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.